molecular formula C6H8N2O2S B1683130 Thiazolylalanine CAS No. 119433-80-6

Thiazolylalanine

Cat. No.: B1683130
CAS No.: 119433-80-6
M. Wt: 172.21 g/mol
InChI Key: WBZIGVCQRXJYQD-YFKPBYRVSA-N
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Description

Thiazolylalanine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff.

Properties

IUPAC Name

(2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZIGVCQRXJYQD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=CS1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152461
Record name Thiazolylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119433-80-6
Record name Thiazolylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119433806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIAZOLYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTL1Y3S44B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Thiazolylalanine and what makes it interesting for scientific research?

A1: this compound, also known as L-4-Thiazolylalanine, is a non-proteinogenic amino acid. Its unique structure, incorporating a thiazole ring, makes it a valuable building block for various applications. Research highlights its potential in areas like catalysis, medicinal chemistry, and even skincare.

Q2: How does this compound influence skin health based on current research?

A2: Studies suggest that this compound might promote skin health through several mechanisms. In vitro, it has been shown to increase the production of hyaluronic acid and pro-collagen I in 3D human skin tissue models []. Additionally, it appears to downregulate the expression of inflammatory genes in these models []. In vivo studies indicate that this compound, similar to retinol, can increase epidermal thickness and enhance collagen remodeling [].

Q3: Can this compound be used as a catalyst, and if so, what types of reactions does it catalyze?

A3: Yes, this compound derivatives can function as chiral catalysts for asymmetric organic reactions. Specifically, they have shown promise in enantioselective intermolecular aldehyde-imine cross-couplings, leading to the formation of α-amidoketones [, ]. These reactions are important for synthesizing chiral molecules, which are crucial in pharmaceuticals and other fields.

Q4: How does the structure of this compound enable its catalytic activity?

A4: The thiazole ring in this compound plays a critical role in its catalytic activity. Researchers can convert the thiazole moiety into a thiazolium ylide by alkylating it and subsequently treating it with a tertiary amine base []. This thiazolium ylide acts as the active catalytic species in reactions like the aldehyde-imine cross-coupling [].

Q5: Has there been research on how modifying the this compound structure affects its activity?

A5: Yes, Structure-Activity Relationship (SAR) studies have been conducted, particularly in the context of its use in synthesizing opioid receptor-binding peptides []. For example, replacing phenylalanine with this compound in the opioid peptide deltorphin I was explored. The study found that incorporating the this compound led to a decrease in binding affinity to mu and kappa opioid receptors, but retained significant binding affinity to delta opioid receptors []. This suggests that modifications to the this compound structure can significantly impact its biological activity and receptor selectivity.

Q6: Have there been studies on incorporating this compound into metal complexes?

A7: Yes, researchers have investigated the synthesis and properties of metal complexes containing this compound. One study successfully created gold(I) N,S-heterocyclic carbene complexes derived from peptides containing this compound []. Such complexes could potentially offer new avenues for medicinal chemistry and catalysis.

Q7: Are there analytical techniques available to detect and quantify this compound?

A7: While specific details on analytical methods for this compound were not provided in the abstracts, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to analyze and quantify amino acids and their derivatives. These methods would likely be applicable to this compound as well.

Q8: Is there any information on the potential toxicity of this compound?

A9: While the provided abstracts don't directly address the toxicity of this compound itself, one study [] broadly discusses the toxicity of naturally occurring amino acid analogs. It highlights that the incorporation of these analogs into cellular proteins can contribute to their toxicity. This suggests that careful evaluation of the potential toxicity and long-term effects of this compound, particularly when considering its use in pharmaceutical applications, is crucial.

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